2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol
Overview
Description
2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol is a complex organic compound that features a benzimidazole ring substituted with a methylamino group and an ethan-1-ol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol typically involves the reaction of 2-(1H-benzo[d]imidazol-1-yl)ethan-1-ol with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, modulating their activity. The methylamino group can enhance the compound’s binding affinity to its targets, while the ethan-1-ol side chain can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-1-yl)ethanol: Similar structure but lacks the benzimidazole ring.
2-(2-Methyl-1H-imidazol-1-yl)ethan-1-ol: Similar structure but lacks the methylamino group.
Uniqueness
2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol is unique due to the presence of both the benzimidazole ring and the methylamino group, which confer specific chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2-[2-(methylamino)benzimidazol-1-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-11-10-12-8-4-2-3-5-9(8)13(10)6-7-14/h2-5,14H,6-7H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSYTJCJTMZDOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2N1CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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